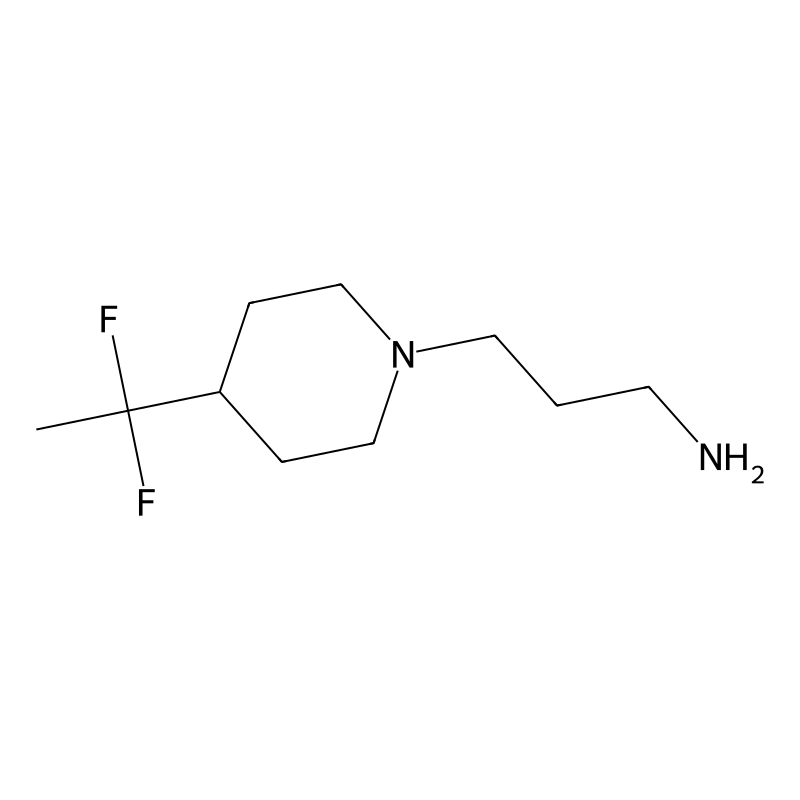3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine
Catalog No.
S947486
CAS No.
2098091-47-3
M.F
C10H20F2N2
M. Wt
206.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
2098091-47-3
Product Name
3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine
IUPAC Name
3-[4-(1,1-difluoroethyl)piperidin-1-yl]propan-1-amine
Molecular Formula
C10H20F2N2
Molecular Weight
206.28 g/mol
InChI
InChI=1S/C10H20F2N2/c1-10(11,12)9-3-7-14(8-4-9)6-2-5-13/h9H,2-8,13H2,1H3
InChI Key
FMLNJSMHLLPDKK-UHFFFAOYSA-N
SMILES
CC(C1CCN(CC1)CCCN)(F)F
Canonical SMILES
CC(C1CCN(CC1)CCCN)(F)F
3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine is an organic molecule containing a primary amine group, a piperidine ring, and a difluoroethyl moiety. While not widely known, it appears as a purchasable compound for pharmaceutical testing, suggesting potential interest in its biological activity [].
Molecular Structure Analysis
The key features of the molecule include:
- Primary amine group (NH2): This functional group can participate in various chemical reactions, including protonation (acquiring a positive charge) and formation of covalent bonds.
- Piperidine ring: This six-membered nitrogenous heterocycle is a common scaffold in many biologically active molecules [].
- Difluoroethyl moiety (CH2CHF2): The presence of two fluorine atoms can alter the molecule's electronic properties and influence its interactions with other molecules.
It's important to note that the specific position of the difluoroethyl group on the piperidine ring (at the 4th position) might be crucial for its potential biological activity.
Chemical Reactions Analysis
- Acid-base reactions: The primary amine group can act as a base and accept a proton from acids.
- Alkylation: The amine group can react with alkylating agents to form new C-N bonds.
- Acylation: The amine group can react with acylating agents (like carboxylic acid derivatives) to form amides.
XLogP3
1.5
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








